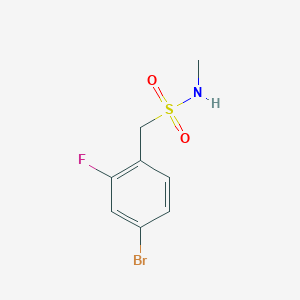
3-Cyclopropyl-2-formamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-formamidopropanoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a formamidopropanoic acid backbone. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-Cyclopropyl-2-formamidopropanoic acid can be achieved through various synthetic routes. One common method involves the formal nucleophilic substitution of bromocyclopropanes . This process typically requires the use of chiral, non-racemic bromocyclopropanes as starting materials, which undergo diastereoselective substitution to yield the desired product. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Cyclopropyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropyl-2-formamidopropanoic acid can be compared with other similar compounds, such as 3-Cyclopropyl-2-propynoic acid . While both compounds contain a cyclopropyl group, they differ in their functional groups and overall structure. This uniqueness allows this compound to exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-cyclopropyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-4-8-6(7(10)11)3-5-1-2-5/h4-6H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
BXIHGFRODHUJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)

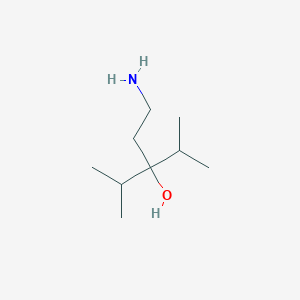

![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
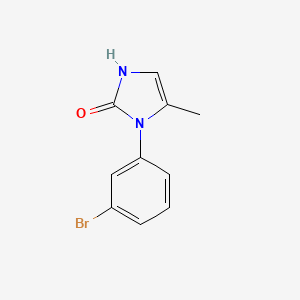
![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
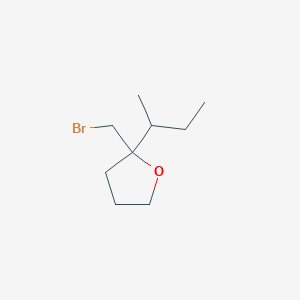
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)
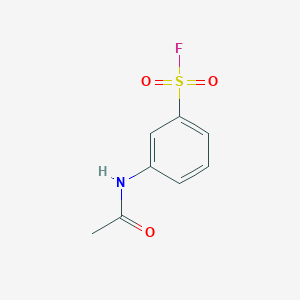
![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
